

Comparative Guide: Structural Validation of 1-Iminothiomorpholine 1-Oxide Hydrochloride Derivatives

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Compound of Interest

Compound Name:	1-Iminothiomorpholine 1-oxide hydrochloride
CAS No.:	1633667-60-3
Cat. No.:	B3392983

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Executive Summary

The evolution of medicinal chemistry relies heavily on the strategic deployment of bioisosteres to overcome pharmacokinetic and toxicological liabilities. Historically, saturated nitrogen heterocycles like piperazine and morpholine have been ubiquitous in drug design. However, their high basicity often leads to poor metabolic stability, low permeability, and off-target liabilities such as hERG channel inhibition[1].

1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3)[2]—a cyclic sulfoximine—is rapidly gaining traction as a superior bioisostere[3]. This guide objectively compares the physicochemical performance of this sulfoximine scaffold against traditional alternatives and provides a rigorous, self-validating framework for its structural validation using NMR, X-Ray Crystallography, and HRMS.

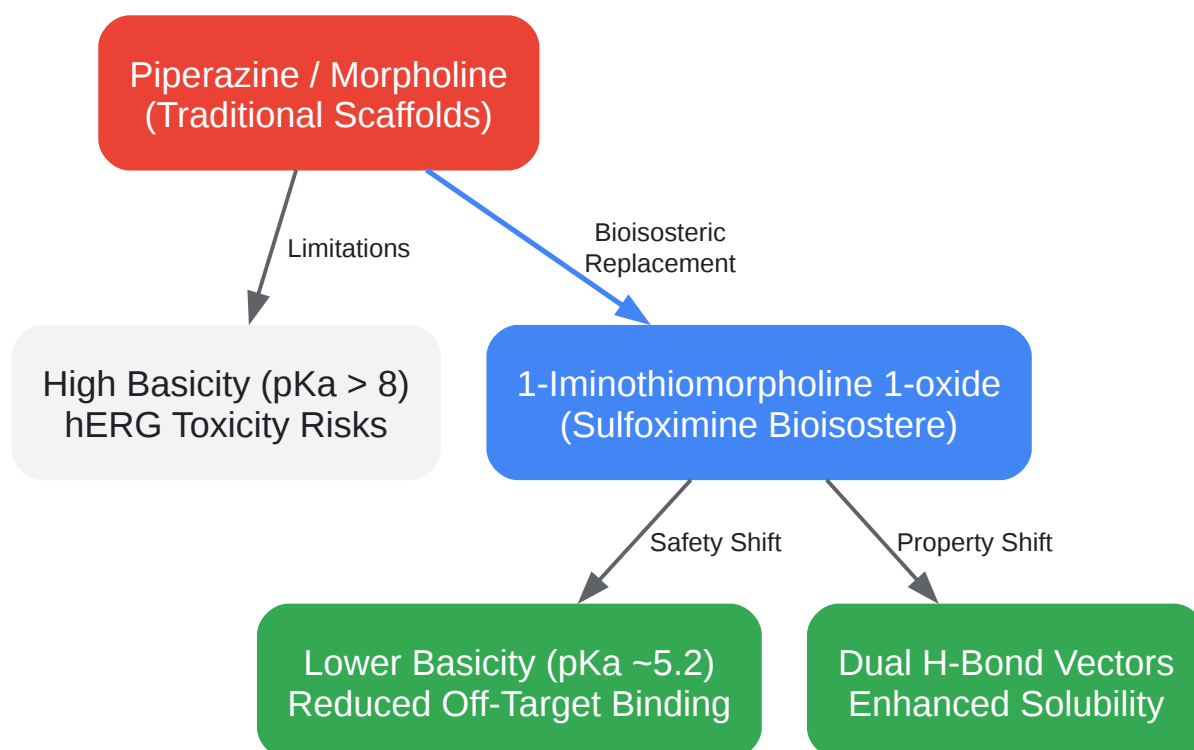
The Case for Sulfoximines: A Bioisosteric Comparison

To objectively evaluate 1-iminothiomorpholine 1-oxide, we must benchmark its physicochemical properties against traditional heterocycles. The introduction of the sulfoximine moiety fundamentally alters the electron distribution and hydrogen-bonding capacity of the ring system.

Comparative Physicochemical Profiling

Scaffold	Geometry	Basic N pKa	H-Bond Donors	H-Bond Acceptors	Primary Drug Design Liability
Piperazine	Chair	~9.8	2	2	hERG Toxicity / High Basicity
Morpholine	Chair	~8.3	1	2	Metabolic Instability (Oxidation)
Thiomorpholine 1,1-dioxide	Chair	~7.8	1	3	Poor Aqueous Solubility
1-Iminothiomorpholine 1-oxide	Chair (Tetrahedral S)	~5.2 (Ring) / <2 (Sulfoximine)	2	3	None (Favorable ADME Profile)

Causality Insight: Why does this structural shift matter? The sulfoximine group possesses a tetrahedral geometry with highly polarized S=O and S=N bonds. Unlike the highly basic secondary amine in piperazine (pKa ~9.8), the sulfoximine nitrogen is exceptionally weakly basic (pKa < 2), while the opposing ring nitrogen maintains a moderate pKa of ~5.2[4]. This dramatic reduction in basicity mitigates phospholipidosis and hERG binding risks, while the dual hydrogen-bond donor/acceptor vectors significantly enhance aqueous solubility[1].



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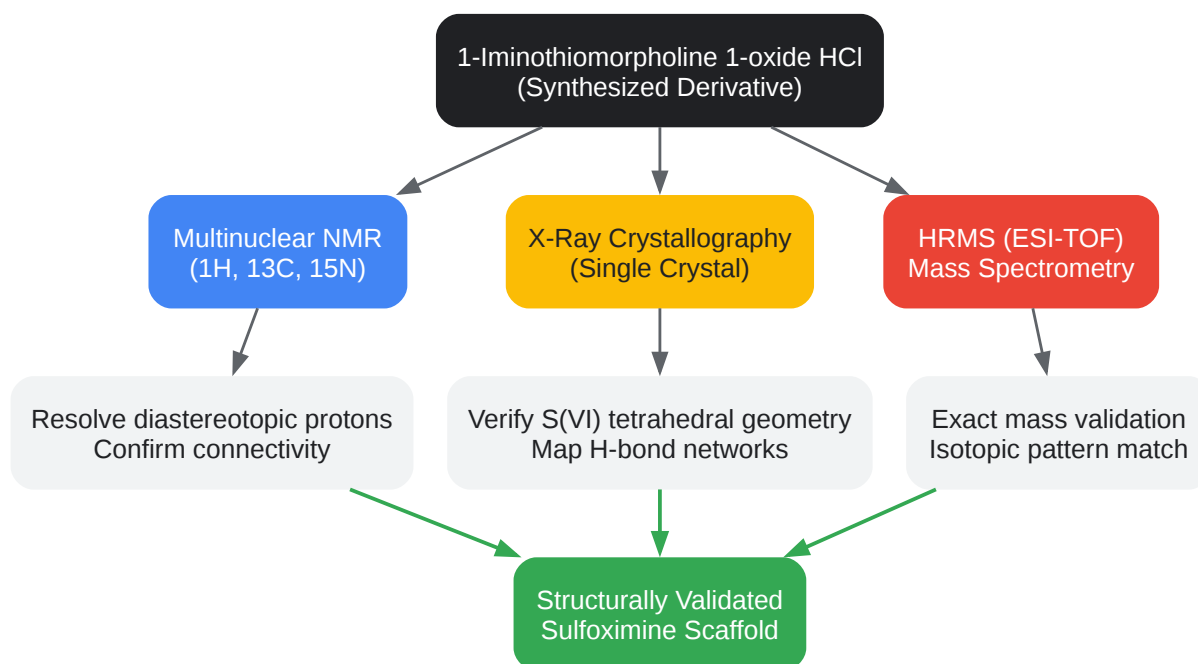
Bioisosteric replacement strategy: Piperazine vs. 1-Iminothiomorpholine 1-oxide.

Structural Validation Methodologies

Validating the structure of 1-iminothiomorpholine 1-oxide derivatives requires a multimodal analytical approach. The presence of the stereogenic S(VI) center and the unique electronic environment of the sulfoximine dictate specific analytical behaviors.

- **Multinuclear NMR Spectroscopy:** The chiral sulfur center inherently breaks the local symmetry of the thiomorpholine ring. Consequently, the axial and equatorial protons of the adjacent methylene groups become diastereotopic, leading to complex multiplet splitting in ^1H NMR[5].
- **Single-Crystal X-Ray Diffraction (SC-XRD):** SC-XRD is critical not only for confirming the absolute configuration of the tetrahedral S(VI) center but also for mapping the extensive intermolecular N-H...O=S hydrogen bonding networks that dictate the solid-state behavior of sulfoximines[5][6].

- High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and isotopic distribution, particularly to rule out sulfone impurities (which share an isobaric relationship if the imine NH is substituted with oxygen).



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Multimodal structural validation workflow for sulfoximine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Profiling (1H, 13C, 2D HSQC/HMBC)

- Step 1: Sample Preparation. Dissolve 5–10 mg of **1-iminothiomorpholine 1-oxide hydrochloride** in 0.6 mL of DMSO-d₆.
 - Causality: DMSO-d₆ is preferred over CDCl₃ because the hydrochloride salt exhibits poor solubility in non-polar solvents, and DMSO strongly solvates the highly polar sulfoximine moiety.
- Step 2: Acquisition. Acquire ¹H, ¹³C, and 2D HSQC/HMBC spectra at 298 K.
 - Causality: 2D NMR is mandatory because the stereogenic S(VI) center renders the adjacent -CH₂- protons diastereotopic, causing overlapping multiplets that cannot be unambiguously assigned via 1D ¹H NMR alone[5].
- Step 3: Self-Validation Check. Integrate the broad sulfoximine N-H peak (typically ~3.5–4.5 ppm in DMSO). If the integration falls below 1H, suspect rapid proton exchange with trace water in the solvent. Validation action: Spike the sample with 10 μL of D₂O; the N-H peak must disappear completely to validate its identity as an exchangeable proton.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

- Step 1: Crystallization. Grow single crystals via slow vapor diffusion using a methanol/diethyl ether binary system.
 - Causality: The strong intermolecular N-H...O=S hydrogen bonding networks often cause rapid, uncontrolled precipitation[6]. Slow vapor diffusion ensures ordered crystal lattice formation rather than amorphous powders.
- Step 2: Data Collection. Mount the crystal on a diffractometer and acquire diffraction data at 100 K.
 - Causality: Cryogenic temperatures minimize thermal motion, which is critical for accurately resolving the positions of the relatively light hydrogen atoms attached to the sulfoximine nitrogen.
- Step 3: Self-Validation Check. After anisotropic refinement, evaluate the R-factor (R₁). A valid structure must yield R₁ < 0.05. Validation action: If residual electron density peaks appear near the sulfur atom, check for rotational disorder between the S=O and S=N vectors

—a common crystallographic artifact in S(VI) compounds that requires specific split-occupancy modeling.

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Sources

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